molecular formula C19H21N5O2 B2583323 N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-05-1

N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2583323
CAS RN: 483993-05-1
M. Wt: 351.41
InChI Key: CNDUFYMDOLIOKC-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as DMPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

One study discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds, including peripheral tetrakis-substituted zinc(II) phthalocyanine, exhibit useful properties for photodynamic therapy (PDT), such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Enzyme Inhibition Studies

Another study reports on the synthesis and crystal structure determination of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide. This compound's structure was analyzed via X-ray crystallography, and its potential as a cyclooxygenase-2 inhibitor was evaluated through molecular docking studies, suggesting its relevance in designing anti-inflammatory drugs (Al-Hourani et al., 2016).

Antisecretory Activity and Potential Anti-Ulcer Agents

Research into N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides with a 1-methyl-1H-tetrazol-5-ylthio moiety revealed compounds with significant antisecretory activity against histamine-induced gastric acid secretion. One compound, in particular, showed potent activity, suggesting a pathway for the development of new anti-ulcer agents (Ueda et al., 1991).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12-4-9-17(13(2)10-12)20-19(25)16(18-21-23-24-22-18)11-14-5-7-15(26-3)8-6-14/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDUFYMDOLIOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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